molecular formula C27H24P+ B14673966 Cinnamyl-triphenyl-phosphanium CAS No. 38633-40-8

Cinnamyl-triphenyl-phosphanium

Cat. No.: B14673966
CAS No.: 38633-40-8
M. Wt: 379.5 g/mol
InChI Key: CWZRWDUCONVNAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamyl-triphenyl-phosphanium can be synthesized through the reaction of cinnamyl chloride with triphenylphosphine. The reaction typically occurs in an organic solvent such as toluene or dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Cinnamyl-triphenyl-phosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as hydrogen peroxide or oxygen.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives .

Scientific Research Applications

Cinnamyl-triphenyl-phosphanium has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cinnamyl-triphenyl-phosphanium involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to interact with different molecular targets, facilitating the formation of new chemical bonds and the transformation of substrates .

Properties

IUPAC Name

triphenyl(3-phenylprop-2-enyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24P/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27/h1-22H,23H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZRWDUCONVNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24P+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275726
Record name CINNAMYL-TRIPHENYL-PHOSPHANIUM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38633-40-8
Record name CINNAMYL-TRIPHENYL-PHOSPHANIUM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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